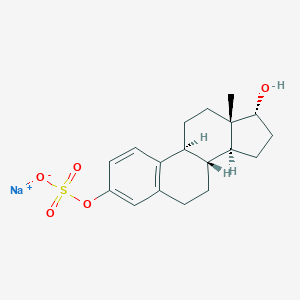
Sodium 17alpha-estradiol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 17alpha-estradiol sulfate is a synthetic derivative of 17alpha-estradiol, a naturally occurring estrogenic hormone. This compound is known for its non-feminizing properties and has been studied for its potential therapeutic benefits, particularly in the context of aging and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 17alpha-estradiol sulfate typically involves the sulfonation of 17alpha-estradiol. This process can be achieved through the reaction of 17alpha-estradiol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The resulting estradiol sulfate is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium 17alpha-estradiol sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of estrone sulfate.
Reduction: this compound can be reduced back to 17alpha-estradiol.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Estrone sulfate.
Reduction: 17alpha-estradiol.
Substitution: Various estradiol derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Explored for its potential in treating age-related conditions, metabolic disorders, and inflammation. .
Mechanism of Action
Sodium 17alpha-estradiol sulfate exerts its effects primarily through interaction with estrogen receptors, particularly estrogen receptor alpha (ERα). Upon binding to ERα, it modulates the transcription of target genes involved in metabolic regulation, inflammation, and cellular stress responses. This interaction leads to various physiological effects, including reduced inflammation, improved metabolic function, and potential neuroprotection .
Comparison with Similar Compounds
17beta-estradiol: A potent estrogenic hormone with strong feminizing effects.
Estrone sulfate: Another estrogen sulfate with different pharmacokinetic properties.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives with higher bioavailability
Uniqueness: Sodium 17alpha-estradiol sulfate is unique due to its non-feminizing properties and its potential therapeutic benefits in aging and metabolic disorders. Unlike 17beta-estradiol, it does not induce significant feminizing effects, making it a promising candidate for use in male patients and in conditions where estrogenic side effects are undesirable .
Properties
CAS No. |
56050-04-5 |
|---|---|
Molecular Formula |
C18H24NaO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
sodium;[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,17-,18+;/m1./s1 |
InChI Key |
RUVRVMKBSLGUND-JOWXCZTESA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Appearance |
White Solid |
Key on ui other cas no. |
56050-04-5 |
Pictograms |
Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(17α)-Estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen sulfate) Sodium Salt; 17α-Acetoxy-3-sulfatoxy-estra-1,3,5(10)-triene Sodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















